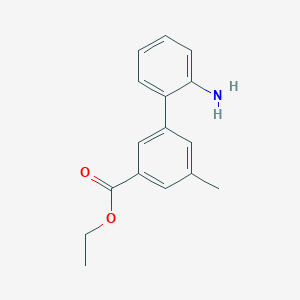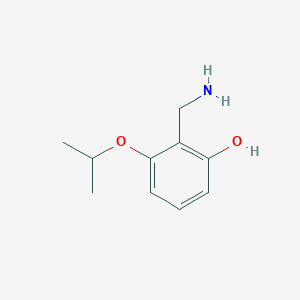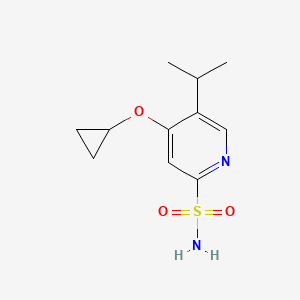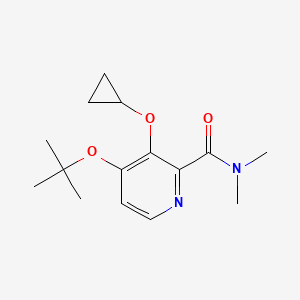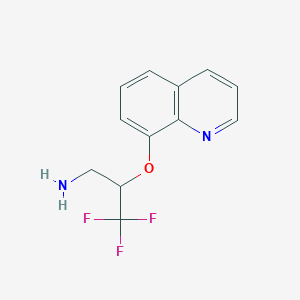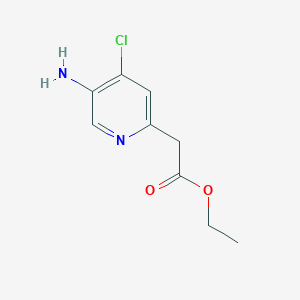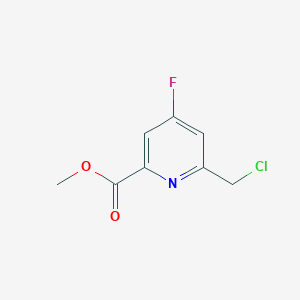
Methyl 6-(chloromethyl)-4-fluoropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(chloromethyl)-4-fluoropyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloromethyl group, a fluorine atom, and a carboxylate ester group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(chloromethyl)-4-fluoropyridine-2-carboxylate typically involves the chloromethylation of a pyridine derivative. One common method is the reaction of 6-methyl-4-fluoropyridine-2-carboxylate with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures . This reaction introduces the chloromethyl group into the pyridine ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Methyl 6-(chloromethyl)-4-fluoropyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the ester group or other functional groups in the molecule.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones.
科学的研究の応用
Methyl 6-(chloromethyl)-4-fluoropyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a building block for the synthesis of enzyme inhibitors or receptor ligands.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of Methyl 6-(chloromethyl)-4-fluoropyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloromethyl and fluorine groups can enhance its binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development .
類似化合物との比較
Similar Compounds
- Methyl 6-(chloromethyl)-4-chloropyridine-2-carboxylate
- Methyl 6-(bromomethyl)-4-fluoropyridine-2-carboxylate
- Methyl 6-(chloromethyl)-4-methylpyridine-2-carboxylate
Uniqueness
Methyl 6-(chloromethyl)-4-fluoropyridine-2-carboxylate is unique due to the presence of both a chloromethyl group and a fluorine atom on the pyridine ring. This combination of functional groups can impart distinct chemical and biological properties, such as increased reactivity and enhanced binding affinity for specific molecular targets. These features make it a valuable compound for various research and industrial applications .
特性
分子式 |
C8H7ClFNO2 |
|---|---|
分子量 |
203.60 g/mol |
IUPAC名 |
methyl 6-(chloromethyl)-4-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)7-3-5(10)2-6(4-9)11-7/h2-3H,4H2,1H3 |
InChIキー |
WBZXMYAHGQRUIU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=N1)CCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



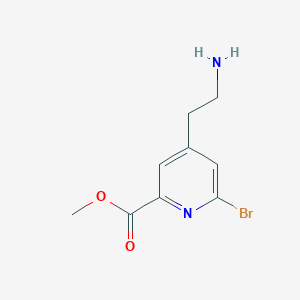
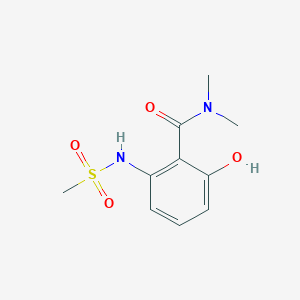
![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid](/img/structure/B14847916.png)
![(8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B14847920.png)
![1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847938.png)
